molecular formula C13H12FN3OS B2766850 N-(6-(ethylthio)pyridazin-3-yl)-2-fluorobenzamide CAS No. 1021121-03-8

N-(6-(ethylthio)pyridazin-3-yl)-2-fluorobenzamide

Cat. No.: B2766850
CAS No.: 1021121-03-8
M. Wt: 277.32
InChI Key: WDQJDKMNZXBNBQ-UHFFFAOYSA-N
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Description

“N-(6-(ethylthio)pyridazin-3-yl)-2-fluorobenzamide” is a compound that contains a pyridazin-3(2H)-one derivative . Pyridazin-3(2H)-one derivatives have attracted the attention of medicinal chemists due to their diverse pharmacological activities . They are known for their diverse pharmacological activities and are considered an important class of compounds .

Scientific Research Applications

Myocardial Perfusion Imaging with PET

A study conducted by Mou et al. (2012) synthesized and evaluated 18F-labeled pyridaben analogs as potential myocardial perfusion imaging (MPI) agents with PET. These compounds exhibited high heart uptake and low background uptake in both mouse and Chinese mini swine models. The tracer with the shorter radiolabeling side chain showed better stability, faster clearance from major organs, and a higher heart-to-liver ratio, making it a promising candidate for development as an MPI agent in comparison with other PET MPI agents (Mou et al., 2012).

Development of New Acaricides

Hirata et al. (1995) introduced pyridaben, a new type of acaricide related to pyridazinone, which was selected for its efficacy, economy, and safety. Pyridaben, approved and registered in Japan in 1991, is now widely used for controlling mites and some insects such as whiteflies, aphids, and thrips. The study outlines the history of its discovery, synthesis, biological properties, and safety (Hirata et al., 1995).

Properties

IUPAC Name

N-(6-ethylsulfanylpyridazin-3-yl)-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3OS/c1-2-19-12-8-7-11(16-17-12)15-13(18)9-5-3-4-6-10(9)14/h3-8H,2H2,1H3,(H,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDQJDKMNZXBNBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(C=C1)NC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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